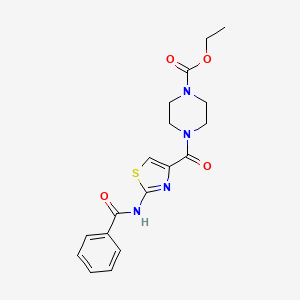
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride (6-MMPBT-HCl) is a small molecule compound with a unique combination of properties that makes it a promising candidate for use in research and development. It has been found to possess both antifungal and antibacterial properties, making it a potential therapeutic agent. In addition, its low toxicity and low cost make it an attractive option for use in laboratory experiments.
Aplicaciones Científicas De Investigación
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has been found to possess both antifungal and antibacterial properties, making it a potential therapeutic agent. In addition, its low toxicity and low cost make it an attractive option for use in laboratory experiments. It has been used in studies of bacterial and fungal biofilms, as well as in studies of cell-wall synthesis and drug resistance. It has also been used to study the effects of various drugs on the growth of bacteria and fungi.
Mecanismo De Acción
The precise mechanism of action of 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is not yet fully understood. However, it is believed to act by disrupting the cell wall of bacteria and fungi, which prevents the growth of these microbes. In addition, it has been found to inhibit the synthesis of certain proteins that are required for bacterial and fungal growth.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of both bacteria and fungi, as well as to inhibit the synthesis of certain proteins that are required for bacterial and fungal growth. In addition, it has been found to reduce the production of certain toxins produced by bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has a number of advantages and limitations for use in laboratory experiments. The main advantage of using this compound is its low cost and low toxicity, making it an attractive option for use in laboratory experiments. However, its precise mechanism of action is still not fully understood, and further research is needed in order to fully understand how it works.
Direcciones Futuras
Given its potential as a therapeutic agent and its low cost and low toxicity, 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a promising candidate for further research. Possible future directions for research include further studies of its mechanism of action, its effects on bacterial and fungal biofilms, and its effects on the growth of various bacterial and fungal species. In addition, further studies of its effects on the production of toxins produced by bacteria and fungi could reveal new therapeutic applications. Finally, further studies of its effects on drug resistance could lead to new treatments for drug-resistant infections.
Métodos De Síntesis
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be synthesized from a variety of starting materials, including 4-methylpiperazine, benzothiazole, and hydrochloric acid. The reaction involves the condensation of 4-methylpiperazine and benzothiazole to form an intermediate, which is then reacted with hydrochloric acid to yield this compound. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm.
Propiedades
IUPAC Name |
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBONXZVRZUJIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488954.png)
![8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488960.png)
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B6488966.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)


![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)
![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)
![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)
![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)
![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)
![4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B6489045.png)

